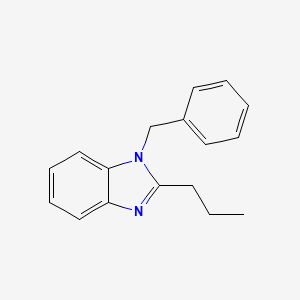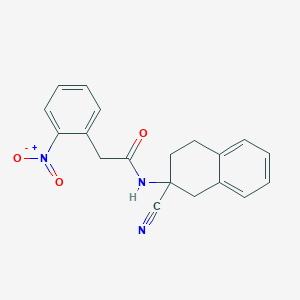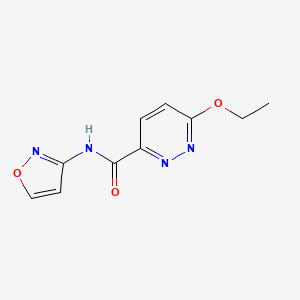
1-Benzyl-2-propylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Benzimidazoles are formed by the fusion of a benzene ring and an imidazole moiety . The specific molecular structure of “1-Benzyl-2-propylbenzimidazole” would likely follow this general structure, with additional groups attached at the 1 and 2 positions of the benzimidazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While benzimidazoles in general have been noted for their stability and bioavailability , the specific properties of “this compound” are not detailed in the available literature.Applications De Recherche Scientifique
Antitumor Activity
- A study on symmetric bisbenzimidazole-based DNA minor groove-binding agents, including derivatives of benzimidazole, has shown potent growth inhibition in ovarian carcinoma cell lines. These compounds demonstrated antitumor activity by binding in the A/T minor groove region of B-DNA duplexes, highlighting their potential as cancer therapeutics (Mann et al., 2001).
Corrosion Inhibition
- Benzimidazole derivatives have been found effective as corrosion inhibitors for iron in hydrochloric acid solutions, suggesting applications in industrial maintenance and protection. Their efficiency varies with the molecular structure and concentration, providing insights into designing better corrosion-resistant materials (Khaled, 2003).
Antibacterial Agents
- Novel bisbenzimidazole compounds have shown significant activity as Escherichia coli topoisomerase IA inhibitors, presenting a new avenue for antibacterial drug development. These findings underscore the potential of benzimidazole derivatives in addressing antibiotic resistance issues (Nimesh et al., 2014).
Agricultural Applications
- In the agricultural sector, benzimidazole derivatives like carbendazim have been encapsulated in nanoparticles to create sustained-release fungicide formulations. These advanced delivery systems aim to reduce environmental impact while improving efficacy against fungal diseases in crops (Campos et al., 2015).
Cancer Cell Proliferation Inhibition
- Carbendazim, a benzimidazole derivative, has been studied for its ability to inhibit cancer cell proliferation by affecting microtubule dynamics. This action mechanism suggests its potential use in cancer therapy, particularly for drug-resistant and p53-deficient cell lines (Yenjerla et al., 2009).
Antimicrobial Potential
- The benzimidazole scaffold has been reviewed for its broad antimicrobial potential, including activities against bacteria and fungi. This versatility makes benzimidazole derivatives attractive candidates for developing new antimicrobial agents (Tahlan et al., 2019).
Orientations Futures
Benzimidazole derivatives have been the subject of extensive research due to their wide range of pharmacological applications . Future research may continue to explore the synthesis, properties, and potential applications of novel benzimidazole derivatives, including potentially “1-Benzyl-2-propylbenzimidazole”.
Propriétés
IUPAC Name |
1-benzyl-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-8-17-18-15-11-6-7-12-16(15)19(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFQEJQLYSKIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)


![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)


![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)
![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)
